

Application Note: ^1H and ^{13}C NMR Spectral Assignment for 2-Nonadecanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nonadecanone

Cat. No.: B165413

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral assignments for **2-Nonadecanone**. It includes predicted spectral data, a comprehensive experimental protocol for data acquisition, and graphical representations of the molecular structure and analytical workflow.

Introduction

2-Nonadecanone is a long-chain saturated ketone. The structural elucidation and confirmation of such molecules are crucial in various fields, including natural product chemistry, materials science, and drug development. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. This application note presents the predicted ^1H and ^{13}C NMR spectral data for **2-Nonadecanone** and a protocol for acquiring such data.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **2-Nonadecanone**. These predictions are based on established chemical shift values for long-chain ketones and spectral data of analogous compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 1: Predicted ^1H NMR Spectral Data for **2-Nonadecanone** (Solvent: CDCl_3 , 400 MHz)

Atom Number	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
1	2.13	s	3H	-
3	2.41	t	2H	7.4
4	1.56	p	2H	7.4
5-17	1.25	br s	26H	-
18	1.25	m	2H	-
19	0.88	t	3H	6.8

Table 2: Predicted ¹³C NMR Spectral Data for **2-Nonadecanone** (Solvent: CDCl₃, 100 MHz)

Atom Number	Chemical Shift (δ, ppm)
1	29.8
2	209.3
3	43.9
4	24.0
5	29.4
6-16	29.7 (multiple signals)
17	31.9
18	22.7
19	14.1

Experimental Protocols

This section outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of **2-Nonadecanone**.

3.1. Sample Preparation

- Sample Weighing: Accurately weigh approximately 10-20 mg of **2-Nonadecanone**.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common solvent for non-polar to moderately polar organic compounds and its residual proton and carbon signals are well-characterized.
- Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm for both ^1H and ^{13}C). However, modern spectrometers can reference the spectrum to the residual solvent signal (for CDCl_3 : $\delta\text{H} \approx 7.26$ ppm, $\delta\text{C} \approx 77.16$ ppm).

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
- Temperature: 298 K.

^{13}C NMR Acquisition:

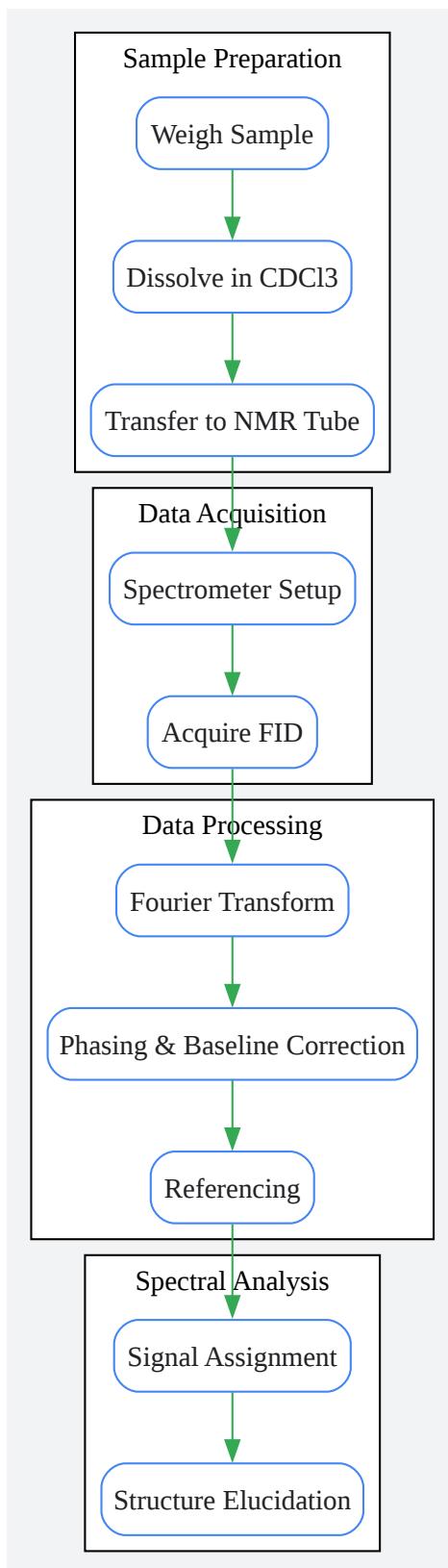
- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).

- Spectral Width: 0 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.
- Temperature: 298 K.

3.3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm) or to the TMS signal ($\delta = 0.00$ ppm).
- Integration (^1H NMR): Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizations


4.1. Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of **2-Nonadecanone** with atoms numbered for unambiguous assignment of NMR signals.

Caption: Chemical structure of **2-Nonadecanone** with atom numbering for NMR assignments.

4.2. NMR Analysis Workflow

The diagram below outlines the general workflow for NMR spectral acquisition and analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nonanone(821-55-6) 1H NMR [m.chemicalbook.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. compoundchem.com [compoundchem.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. treenablythe.weebly.com [treenablythe.weebly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectral Assignment for 2-Nonadecanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165413#1h-and-13c-nmr-spectral-assignment-for-2-nonadecanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com